4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one
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Description
4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one, also known as PROTO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PROTO is a pyrrolidine-2-one derivative that possesses unique structural features, making it a promising candidate for research purposes.
Scientific Research Applications
Synthesis and Predicted Biological Activity
One of the primary research areas for this compound involves its synthesis and the prediction of its biological activities. A study by Kharchenko et al. (2008) detailed a one-pot condensation method for synthesizing novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. The synthesized compounds' structures were confirmed via IR, 1H NMR methods, and liquid chromato-mass spectrometry, with a PASS prediction indicating potential biological activities (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Anticancer Properties
Derivatives of 1,2,4-oxadiazole, related to the query compound, have been explored for their antimicrobial and anticancer properties. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, demonstrating good to moderate antimicrobial activity against various pathogens (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Additionally, Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines with potential anti-cancer activities, highlighting the versatility of 1,2,4-oxadiazole derivatives in therapeutic research (Redda & Gangapuram, 2007).
properties
IUPAC Name |
1-(2-methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-6-14-17-16(21-18-14)12-9-15(20)19(10-12)13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKZXNYISPGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
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